molecular formula C15H23N3O3 B8544696 Tert-butyl 4-(2-(dimethylamino)acetamido)phenylcarbamate

Tert-butyl 4-(2-(dimethylamino)acetamido)phenylcarbamate

Cat. No. B8544696
M. Wt: 293.36 g/mol
InChI Key: SSGOEFFYKSGLCW-UHFFFAOYSA-N
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Patent
US08354422B2

Procedure details

A 100 mL round bottom flask with stirbar was charged with tert-butyl 4-aminophenylcarbamate (2.38 g, 11.43 mmol), 2-(dimethylamino)acetic acid (1.25 g, 12.12 mmol), 1-ethyl-3-[3-(dimethylamino)propyl]-carbodiimide hydrochloride (2.59 g, 13.51 mmol) and 4-dimethylaminopyridine (0.05 g, 0.409 mmol) in dichloromethane (50 ml). The solution was stirred at ambient temperature for 2 hours. The mixture was shaken in a separatory funnel with 50 mL aqueous sodium bicarbonate, and the organics were separated and dried over magnesium sulfate and filtered. Solvent removal gave the title compound. MS (ESI(+)) m/e 294.0 (M+H)+.
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][CH:3]=1.[CH3:16][N:17]([CH3:22])[CH2:18][C:19](O)=[O:20].Cl.C(N=C=NCCCN(C)C)C.C(=O)(O)[O-].[Na+]>CN(C)C1C=CN=CC=1.ClCCl>[CH3:16][N:17]([CH3:22])[CH2:18][C:19]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])=[CH:6][CH:7]=1)=[O:20] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
NC1=CC=C(C=C1)NC(OC(C)(C)C)=O
Name
Quantity
1.25 g
Type
reactant
Smiles
CN(CC(=O)O)C
Name
Quantity
2.59 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
0.05 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(CC(=O)NC1=CC=C(C=C1)NC(OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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